4-Bromo-2,6-difluorobenzyl alcohol chemical properties
4-Bromo-2,6-difluorobenzyl alcohol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-2,6-difluorobenzyl alcohol
Abstract
4-Bromo-2,6-difluorobenzyl alcohol, a trifunctional aromatic compound, serves as a pivotal building block in contemporary synthetic chemistry. Its unique electronic and steric properties, conferred by the strategic placement of two fluorine atoms and a bromine atom on the benzene ring, make it a highly versatile intermediate. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel pharmaceuticals and advanced materials. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective utilization in research and development settings.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a well-established strategy for modulating the physicochemical and biological properties of a compound. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Bromo-2,6-difluorobenzyl alcohol (CAS No. 162744-59-4) is an exemplar of a fluorinated building block that has gained prominence in medicinal chemistry and materials science.[1] The molecule's architecture, featuring a reactive benzylic alcohol, a versatile brominated handle for cross-coupling reactions, and the directing and activating effects of the ortho-fluorine atoms, provides a powerful platform for molecular elaboration.[1] This guide aims to provide a comprehensive overview of this valuable synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis.
Physical Properties
4-Bromo-2,6-difluorobenzyl alcohol is a white to light yellow crystalline solid at room temperature.[2][] Its key physical properties are summarized in the table below. The ortho-fluorine atoms contribute to a higher melting point compared to its non-fluorinated analogues due to altered crystal packing and intermolecular interactions.
| Property | Value | Source(s) |
| CAS Number | 162744-59-4 | |
| Molecular Formula | C₇H₅BrF₂O | [2] |
| Molecular Weight | 223.01 g/mol | [] |
| Appearance | White to light yellow powder or crystals | [2][] |
| Melting Point | 76-81 °C | [] |
| Boiling Point | 250 °C | [][4] |
| Density | 1.744 g/cm³ | [][4] |
| pKa | 13.21 ± 0.10 (Predicted) | [4] |
Spectroscopic Characterization
While comprehensive spectral data from open literature is limited, the expected spectroscopic signatures can be predicted based on its structure. These are critical for reaction monitoring and product confirmation.
-
¹H NMR: The proton NMR spectrum would be expected to show a triplet for the aromatic protons due to coupling with the two equivalent fluorine atoms. The benzylic CH₂ protons would likely appear as a singlet or a finely split multiplet, and the hydroxyl proton would be a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR would be characterized by distinct C-F couplings. The carbon atoms directly bonded to fluorine would exhibit large one-bond coupling constants (¹JC-F), and smaller two- and three-bond couplings would be observed for the other aromatic carbons.
-
IR Spectroscopy: The infrared spectrum would feature a prominent broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-F stretching bands would be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Manufacturing
The primary route to 4-Bromo-2,6-difluorobenzyl alcohol involves the reduction of a suitable carbonyl precursor. A common and efficient laboratory-scale synthesis starts from 1-bromo-3,5-difluorobenzene.
Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
The precursor aldehyde can be synthesized via ortho-lithiation of 1-bromo-3,5-difluorobenzene, followed by formylation.[5] The strong directing effect of the fluorine atoms facilitates selective lithiation at the C2 position.
Caption: Synthesis of the aldehyde precursor.
Experimental Protocol: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde [5]
-
Dissolve 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -70 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF, maintaining the temperature at -70 °C. Stir for 30 minutes.
-
Add N,N-dimethylformamide (DMF) or N-formylpiperidine dropwise to the reaction mixture.
-
Allow the mixture to slowly warm to 0 °C.
-
Quench the reaction by pouring it into cold water or a dilute acid solution (e.g., 1N HCl).
-
Extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-2,6-difluorobenzaldehyde.
Reduction to 4-Bromo-2,6-difluorobenzyl alcohol
The final step is the reduction of the aldehyde. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. It has also been reported that this alcohol can be obtained by the reduction of the corresponding carboxylic acid.[4]
Caption: Reduction of the aldehyde to the target alcohol.
Experimental Protocol: Reduction to 4-Bromo-2,6-difluorobenzyl alcohol
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Dissolve 4-bromo-2,6-difluorobenzaldehyde in methanol or ethanol at room temperature.
-
Add sodium borohydride (NaBH₄) portion-wise to the solution. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Carefully quench the reaction with water or dilute acid to destroy excess NaBH₄.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Recrystallize or purify by column chromatography to obtain pure 4-bromo-2,6-difluorobenzyl alcohol.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-bromo-2,6-difluorobenzyl alcohol stems from its three distinct reactive sites: the hydroxyl group, the bromine atom, and the electron-deficient aromatic ring.
Reactions at the Hydroxyl Group
The primary alcohol functionality can undergo a range of standard transformations:
-
Oxidation: Mild oxidation (e.g., with manganese dioxide or PCC) will regenerate the aldehyde, while stronger oxidizing agents will produce 4-bromo-2,6-difluorobenzoic acid.
-
Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) yields the corresponding ethers.[6][7]
-
Esterification: Reaction with carboxylic acids (Fischer esterification) or acyl chlorides provides the corresponding esters.
Reactions at the Bromine Atom
The C-Br bond is the key to elaborating the molecular scaffold, primarily through palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.
-
Heck Coupling: Reaction with alkenes forms substituted styrenes.
-
Buchwald-Hartwig Amination: Coupling with amines provides access to substituted anilines.
-
Sonogashira Coupling: Reaction with terminal alkynes yields aryl alkynes.
The ortho-fluorine atoms can influence the reactivity in these coupling reactions by altering the electron density at the carbon-bromine bond and potentially coordinating with the metal catalyst.
Caption: Key reaction pathways for 4-Bromo-2,6-difluorobenzyl alcohol.
Applications in Drug Discovery and Materials Science
This compound is a crucial intermediate in the synthesis of biologically active molecules and advanced materials.[2]
-
Pharmaceutical Development: It is highly valued in the synthesis of novel drug candidates.[1] The difluorobromoaryl motif is present in a variety of therapeutic agents, including kinase inhibitors (e.g., RET inhibitors), where the fluorine atoms can form critical hydrogen bonds or other interactions within the target protein's active site.[4] Its use has been noted in developing compounds with antimicrobial and anti-inflammatory properties.[2]
-
Agrochemicals: Similar to pharmaceuticals, the strategic fluorination of agrochemicals can enhance their efficacy and environmental stability.[2]
-
Materials Science: The compound serves as a building block for advanced polymers and coatings, where the fluorine content can impart desirable properties such as thermal stability, chemical resistance, and modified surface characteristics.[2]
Safety and Handling
As a laboratory chemical, 4-Bromo-2,6-difluorobenzyl alcohol requires careful handling to minimize exposure and ensure user safety.
Hazard Identification
According to safety data sheets, this compound is classified as an irritant.[8][9][10]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][10]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][11]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8][10] Avoid formation of dust.[11]
-
Storage: Store in a cool, dry, and well-ventilated place.[8][11] Keep the container tightly closed and stored locked up.[8][9]
First-Aid Measures
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[8][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[8][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8][10]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[12]
Conclusion
4-Bromo-2,6-difluorobenzyl alcohol is a strategically designed synthetic intermediate that offers a convergence of reactivity and functionality. Its trifunctional nature allows for sequential and orthogonal chemical modifications, making it an invaluable tool for accessing complex molecular targets. The insights provided in this guide—spanning its fundamental properties, synthesis, reactivity, and safe handling—are intended to empower researchers to fully leverage the potential of this versatile building block in their synthetic endeavors, from fundamental research to the development of next-generation pharmaceuticals and materials.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatics: 4-Bromo-2,6-difluorobenzyl Alcohol. Retrieved from [Link]
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NIST. (n.d.). 4-Bromo-2,6-difluorobenzyl alcohol, 2-methylpropyl ether. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 4-Bromo-2,6-difluorobenzyl alcohol, ethyl ether. NIST Chemistry WebBook. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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Tetrahedron. (n.d.). 4-Bromo-2,6-difluorobenzyl alcohol. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Bromobenzyl alcohol, heptafluorobutyrate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Hairui Chemical. (n.d.). 4-Bromo-2,6-difluorobenzyl alcohol_162744-59-4. Retrieved from [Link]
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